molecular formula C12H16N2OS B2576510 N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide CAS No. 2411260-62-1

N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide

Cat. No.: B2576510
CAS No.: 2411260-62-1
M. Wt: 236.33
InChI Key: FFLWXIWCKLLTNT-UHFFFAOYSA-N
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Description

N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide is a synthetic organic compound that features a thiazole ring, a tert-butyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the thiazole derivative with but-2-ynoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole share the thiazole ring structure.

    Alkyne Derivatives: Compounds like propargylamine and but-2-yne share the alkyne moiety.

Uniqueness

N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide is unique due to the combination of the thiazole ring, tert-butyl group, and but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-5-6-10(15)13-7-9-8-16-11(14-9)12(2,3)4/h8H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWXIWCKLLTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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